3-(Dimethylamino)propane-1-sulfonyl chloride hydrochloride
Description
3-(Dimethylamino)propane-1-sulfonyl chloride hydrochloride is a sulfonyl chloride derivative featuring a dimethylamino group (-N(CH₃)₂) and a sulfonyl chloride (-SO₂Cl) moiety. Its molecular structure (SMILES: Cl.CN (C)CCS(=O)(=O)Cl) enables reactivity in nucleophilic substitution and coupling reactions, making it a valuable reagent in organic synthesis and pharmaceutical intermediates . The dimethylamino group enhances solubility in polar solvents, while the sulfonyl chloride acts as a reactive handle for introducing sulfonamide or sulfonate functionalities.
Properties
IUPAC Name |
3-(dimethylamino)propane-1-sulfonyl chloride;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClNO2S.ClH/c1-7(2)4-3-5-10(6,8)9;/h3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKKHSIDBWTCTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCS(=O)(=O)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118646-42-7 | |
| Record name | 1-Propanesulfonyl chloride, 3-(dimethylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118646-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(dimethylamino)propane-1-sulfonyl chloride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)propane-1-sulfonyl chloride hydrochloride typically involves the reaction of 3-(Dimethylamino)propane-1-sulfonyl chloride with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but with optimized parameters for yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)propane-1-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, nucleophilic substitution reactions may yield sulfonamide derivatives .
Scientific Research Applications
Pharmaceutical Applications
-
Intermediate in Drug Synthesis
- 3-(Dimethylamino)propane-1-sulfonyl chloride hydrochloride serves as a crucial intermediate in the synthesis of several pharmacologically active compounds. It is particularly important in the production of antipsychotic medications such as Acepromaxine and Amitriptyline , which are used to treat psychiatric disorders including schizophrenia and depression .
- Role in Antispasmodic Drugs
- Therapeutic Effects
Chemical Reactivity and Synthesis
The sulfonyl chloride group within this compound facilitates nucleophilic substitution reactions, which are fundamental in organic synthesis. The electrophilic nature of the sulfonyl chloride allows it to react with various nucleophiles, leading to the formation of diverse derivatives .
Synthesis Pathway
The synthesis typically involves multiple steps:
- Initial formation through chlorination processes.
- Subsequent reactions with amines or other nucleophiles to yield desired pharmaceutical intermediates.
Case Studies and Research Findings
Research has documented various studies focusing on the biological activity and safety profile of compounds synthesized from 3-(dimethylamino)propane-1-sulfonyl chloride. For instance:
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)propane-1-sulfonyl chloride hydrochloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
3-Chloro-N,N-dimethylpropane-1-amine hydrochloride
3-(2,4-Dimethylphenoxy)propane-1-sulfonyl chloride
- Structure: Aromatic phenoxy group (-O-C₆H₃(CH₃)₂) attached to propane-1-sulfonyl chloride (CAS: Not explicitly listed; suppliers: 4) .
- Key Differences: Incorporates a bulky 2,4-dimethylphenoxy group, introducing steric hindrance and electronic effects from the aromatic ring. The phenoxy group may reduce reactivity in nucleophilic substitutions compared to the dimethylamino-substituted analog.
- Applications : Specialty intermediate in drug synthesis, where aromaticity is required for target binding .
1-Hydroxypropane-3-sulphonyl chloride
- Structure : HO-CH₂-CH₂-CH₂-SO₂Cl (synthesized from 3-hydroxypropane-3-sulphonic acid and PCl₅) .
- Key Differences: Hydroxyl (-OH) group instead of dimethylamino, leading to higher polarity but lower solubility in organic solvents. The hydroxyl group can participate in hydrogen bonding, altering reactivity pathways.
- Applications : Precursor for sulfonamide derivatives in polymer chemistry .
Data Table: Structural and Functional Comparison
Research Findings and Critical Analysis
- Reactivity: The dimethylamino group in the target compound enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the chloro analog, which is more lipophilic . The sulfonyl chloride group exhibits higher electrophilicity than the chloro group, enabling efficient sulfonamide bond formation .
- Synthetic Utility: Unlike the phenoxy-substituted analog, the target compound’s lack of aromaticity reduces steric hindrance, favoring reactions with bulky nucleophiles .
- Stability: The hydroxyl-substituted sulfonyl chloride is prone to hydrolysis under aqueous conditions, whereas the dimethylamino analog’s hydrochloride salt offers improved stability during storage .
Biological Activity
3-(Dimethylamino)propane-1-sulfonyl chloride hydrochloride is an organic compound with significant relevance in medicinal chemistry, primarily due to its role as a versatile intermediate in the synthesis of various pharmaceutical agents. This compound features a sulfonyl chloride functional group, which enhances its electrophilic properties, facilitating nucleophilic substitution reactions that are crucial for drug development.
- Molecular Formula : C₅H₁₄ClN₃O₂S
- Molecular Weight : Approximately 222.13 g/mol
- Functional Groups : Sulfonyl chloride and dimethylamino group
The biological activity of 3-(dimethylamino)propane-1-sulfonyl chloride is primarily linked to its ability to undergo nucleophilic substitution reactions, leading to the formation of various derivatives that exhibit therapeutic effects. The sulfonyl chloride group is highly reactive, allowing it to participate in the synthesis of compounds that can modulate neurotransmitter systems, which are essential in treating psychiatric disorders such as schizophrenia and depression.
Biological Applications
3-(Dimethylamino)propane-1-sulfonyl chloride is utilized in the synthesis of several important pharmaceutical compounds:
- Acepromaxine : An antipsychotic used for managing symptoms of schizophrenia.
- Amitriptyline : A tricyclic antidepressant effective in treating depression and anxiety disorders.
Toxicological Studies
Toxicity studies have highlighted the safety profile and potential side effects associated with compounds derived from 3-(dimethylamino)propane-1-sulfonyl chloride. In studies involving animal models, the compound was administered at varying doses to assess its toxicity and mutagenic potential. Key findings include:
- No significant gross or microscopic lesions were observed in treated rats and mice at lower doses.
- Higher doses resulted in clinical signs such as lethargy and tremors, indicating a dose-dependent response .
Study 1: Toxicity Assessment
A study evaluated the effects of dimethylaminopropyl chloride hydrochloride (a related compound) on F344/N rats and B6C3F1 mice over a period of two weeks. The results indicated that while lower doses were well tolerated, higher doses led to significant body weight changes and increased incidences of specific pathological findings, including goblet cell hypertrophy in the nasal cavity .
Study 2: Pharmacological Impact
Research has shown that derivatives of 3-(dimethylamino)propane-1-sulfonyl chloride can interact with neurotransmitter systems. For instance, compounds synthesized from this sulfonyl chloride have been found to influence serotonin and norepinephrine pathways, which are critical for mood regulation.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(Dimethylamino)propane-1-sulfonic acid | C₅H₁₁N₃O₂S | Non-chlorinated form; used directly in biological assays |
| N,N-Dimethylaminopropanesulfonamide | C₅H₁₄N₂O₂S | Contains amine functionality; used in drug design |
| Propanesulfonic acid | C₃H₇O₃S | Simplest sulfonic acid; lacks amino groups |
Q & A
[Basic] What synthetic strategies are effective for preparing 3-(Dimethylamino)propane-1-sulfonyl chloride hydrochloride, and how can purity be maximized?
Answer:
- Synthetic Route : The compound can be synthesized via sulfonation of a dimethylaminopropane precursor using chlorosulfonic acid or thionyl chloride under anhydrous conditions. Analogous sulfonyl chloride syntheses (e.g., benzene sulfonyl chlorides) recommend inert atmospheres (N₂/Ar) and solvents like dichloromethane to minimize hydrolysis .
- Purification : Recrystallization from non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity. Monitor by TLC (Rf ~0.3–0.5) .
- By-Product Mitigation : Control stoichiometry (1:1.2 molar ratio of precursor to sulfonating agent) and reaction temperature (0–5°C) to suppress over-sulfonation .
[Basic] Which analytical methods are recommended for assessing the purity and stability of this compound?
Answer:
- Purity Testing :
- HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time ~8–10 min .
- Loss on Drying : Dry at 105°C for 3 hrs; acceptable loss ≤0.5% .
- Sulfated Ash : Incinerate 1.0 g at 800°C; residue ≤0.1% .
- Stability Monitoring :
- Store at 2–8°C in sealed, moisture-proof containers under inert gas (N₂). Conduct accelerated degradation studies (40°C/75% RH for 14 days) to assess hydrolytic stability .
[Advanced] How can researchers troubleshoot low yields in sulfonylation reactions using this reagent?
Answer:
- Reaction Optimization :
- Solvent Selection : Use aprotic solvents (e.g., DCM, THF) to stabilize the sulfonyl chloride intermediate .
- Catalysis : Add DMAP (0.1 eq) to enhance nucleophilic displacement efficiency .
- Stoichiometry : Maintain a 1.1–1.3 molar excess of the sulfonyl chloride to ensure complete substrate conversion .
- Side Reaction Analysis :
[Advanced] What mechanistic insights govern the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- Mechanism : The sulfonyl chloride group acts as an electrophile, undergoing Sₙ2 displacement with nucleophiles (e.g., amines, alcohols). The dimethylamino group may participate in intramolecular stabilization via transient zwitterionic intermediates .
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track reaction rates. Activation energy (Eₐ) typically ranges 50–70 kJ/mol for analogous sulfonyl chlorides .
- Stereoelectronic Effects : Electron-donating dimethylamino groups enhance electrophilicity at sulfur by destabilizing the transition state. Confirm via Hammett plots (σ⁺ ~ -0.3) .
[Basic] What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis and purification .
- Spill Management : Neutralize spills with sodium bicarbonate (5% w/v) and adsorb with vermiculite. Dispose as hazardous waste .
- First Aid : For skin contact, rinse with water for 15 mins; seek medical attention if irritation persists .
[Advanced] How does the compound’s structure influence its application in peptide coupling or polymer chemistry?
Answer:
- Peptide Coupling : The sulfonyl chloride group can activate carboxylates for amide bond formation, though less commonly than carbodiimides (e.g., EDCI). Optimize pH (7–9) to avoid racemization .
- Polymer Functionalization : Use as a sulfonating agent to modify polymer backbones (e.g., polystyrene). Conduct FTIR (S=O stretches at 1360/1170 cm⁻¹) to confirm grafting .
[Basic] What are the key differences between this compound and structurally related sulfonyl chlorides in reactivity?
Answer:
- Electrophilicity : The dimethylamino group increases electron density at sulfur, reducing reactivity compared to electron-deficient analogs (e.g., tosyl chloride). Confirm via comparative kinetic assays .
- Solubility : Higher aqueous solubility due to the hydrophilic dimethylamino group. Prefer polar aprotic solvents (e.g., DMF) for homogeneous reactions .
[Advanced] How can computational modeling (e.g., DFT) predict the compound’s behavior in novel reactions?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
